4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of a bromine atom at the 4th position and an ethyl group at the 2nd position of the benzo[d][1,2,3]triazole ring. Benzo[d][1,2,3]triazoles are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole typically involves the bromination of 2-ethyl-2H-benzo[d][1,2,3]triazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include 4-azido-2-ethyl-2H-benzo[d][1,2,3]triazole, 4-thio-2-ethyl-2H-benzo[d][1,2,3]triazole, and 4-alkoxy-2-ethyl-2H-benzo[d][1,2,3]triazole.
Oxidation and Reduction: Products vary depending on the specific conditions but may include oxidized or reduced forms of the parent compound.
Coupling Reactions: Products are typically more complex molecules with extended conjugation or additional functional groups.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through binding to specific proteins and altering their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2H-benzo[d][1,2,3]triazole: Lacks the ethyl group at the 2nd position.
2-Ethyl-2H-benzo[d][1,2,3]triazole: Lacks the bromine atom at the 4th position.
4-Chloro-2-ethyl-2H-benzo[d][1,2,3]triazole: Has a chlorine atom instead of bromine at the 4th position.
Uniqueness
4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole is unique due to the presence of both the bromine atom and the ethyl group, which can influence its reactivity and properties.
Eigenschaften
Molekularformel |
C8H8BrN3 |
---|---|
Molekulargewicht |
226.07 g/mol |
IUPAC-Name |
4-bromo-2-ethylbenzotriazole |
InChI |
InChI=1S/C8H8BrN3/c1-2-12-10-7-5-3-4-6(9)8(7)11-12/h3-5H,2H2,1H3 |
InChI-Schlüssel |
RXCGTBSCQSDRJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1N=C2C=CC=C(C2=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.